molecular formula C25H19ClN2O4 B11085749 methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B11085749
M. Wt: 446.9 g/mol
InChI Key: YIPPADCDZJWLNM-XMHGGMMESA-N
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Description

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyanopropenoyl group, and a chlorobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by reacting methyl benzoate with an appropriate reagent to introduce the ester group.

    Introduction of the cyanopropenoyl group: This step involves the reaction of the benzoate ester with a cyanopropenoyl chloride in the presence of a base to form the desired intermediate.

    Attachment of the chlorobenzyl ether: The final step involves the reaction of the intermediate with 2-chlorobenzyl alcohol in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyanopropenoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2E)-3-{4-(benzoyloxy)phenyl}-2-cyanoprop-2-enoyl]amino}benzoate: This compound has a similar structure but with a benzoyloxy group instead of a chlorobenzyl ether.

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of a chlorobenzyl ether and lacks the cyanopropenoyl group.

Uniqueness

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is unique due to the presence of the chlorobenzyl ether and cyanopropenoyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C25H19ClN2O4

Molecular Weight

446.9 g/mol

IUPAC Name

methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C25H19ClN2O4/c1-31-25(30)21-7-3-5-9-23(21)28-24(29)19(15-27)14-17-10-12-20(13-11-17)32-16-18-6-2-4-8-22(18)26/h2-14H,16H2,1H3,(H,28,29)/b19-14+

InChI Key

YIPPADCDZJWLNM-XMHGGMMESA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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